

# Technical Safety & Operational Guide: 4-(4-Chloro-3-methylphenoxy)benzoic Acid

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## Compound of Interest

**Compound Name:** 4-(4-Chloro-3-methylphenoxy)benzoic acid  
**CAS No.:** 925005-02-3  
**Cat. No.:** B6324849

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CAS Number: 925005-02-3 Formula:  $C_{14}H_{11}ClO_3$  Molecular Weight: 262.69 g/mol Document Type: Technical Whitepaper & Safety Protocol Version: 2.0 (Research & Development Grade) [1]

## Executive Summary & Chemical Identity[2]

**4-(4-Chloro-3-methylphenoxy)benzoic acid** is a specialized pharmacophore building block, structurally characterized by a diphenyl ether scaffold linking a chlorocresol moiety to a benzoic acid.[1] It is primarily utilized in drug discovery for the synthesis of PPAR agonists (lipid-regulating agents), anti-inflammatory compounds, and agrochemical intermediates where lipophilic carboxylic acids are required to modulate bioavailability.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's hazards, stability, and operational requirements for research environments.[1]

## Chemical Structure & Properties Table

Property	Specification	Operational Implication
Appearance	White to off-white solid	Fine dust hazard; requires local exhaust ventilation (LEV). [1][2]
Acidity (pKa)	~4.0 - 4.2 (Predicted)	Forms salts with weak bases; incompatible with strong oxidizers.[1]
LogP	~4.5 (High Lipophilicity)	High dermal absorption potential. Readily crosses cell membranes.[1]
Melting Point	168-172 °C	Thermally stable under standard synthesis conditions (<150 °C).[1]
Solubility	DMSO, Methanol, DCM	Insoluble in water; precipitates immediately upon aqueous workup acidification.[1]

## Hazard Identification & Toxicological Mechanisms[3]

### Core GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.

- Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
- Aquatic Toxicity (Acute 1 / Chronic 1): H410 - Very toxic to aquatic life with long-lasting effects.[1]

### Mechanistic Toxicology (The "Why")

- Dermal/Ocular Irritation: As a benzoic acid derivative, the compound acts as a proton donor upon contact with mucous membranes, lowering localized pH and denaturing surface

proteins.[1] The 4-chloro-3-methylphenoxy tail increases lipophilicity, facilitating penetration into the stratum corneum, which exacerbates irritation compared to simple benzoic acid.[1]

- **Environmental Toxicity:** The halogenated diphenyl ether structure is resistant to rapid biodegradation.[1] It bioaccumulates in aquatic organisms, disrupting cellular respiration in marine life.[1] Strict containment is non-negotiable.

## Operational Safety & Handling Protocols

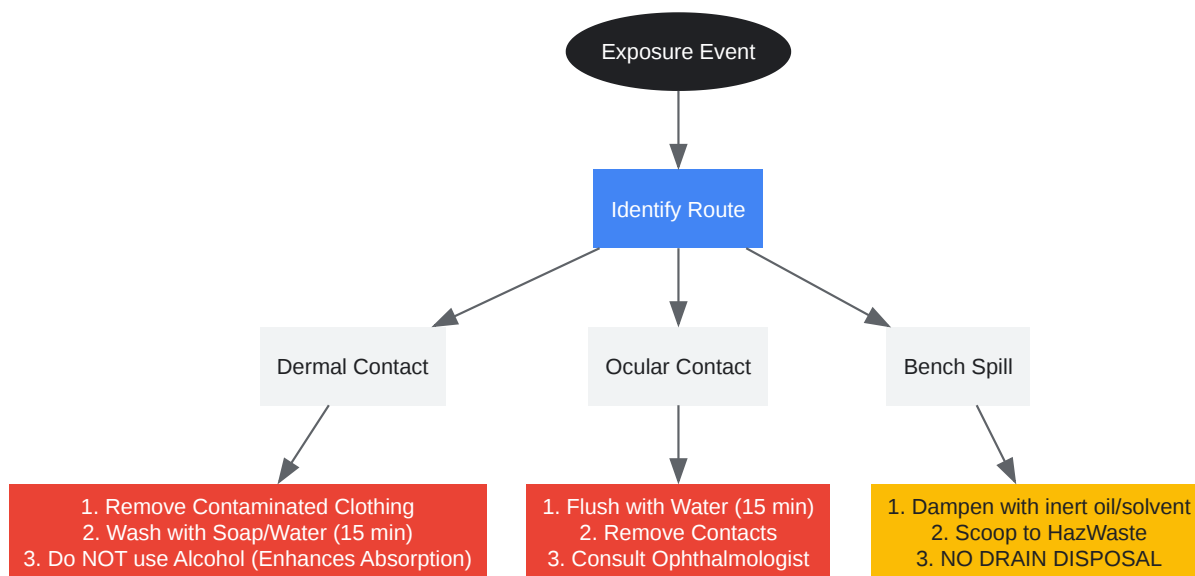
### Engineering Controls

- **Primary Containment:** All weighing and transfer of the solid must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]
- **Static Control:** The dry powder may carry a static charge.[1] Use anti-static weighing boats and ground all metal spatulas to prevent dispersion.[1]

### Personal Protective Equipment (PPE) Matrix

- **Hand Protection:** Double-gloving is required due to the lipophilic nature of the compound.[1]
  - **Inner Layer:** Latex or Nitrile (4 mil).[1]
  - **Outer Layer:** Nitrile (minimum 5 mil) or Neoprene.[1]
- **Respiratory:** If handling >500mg outside a hood, use a P95/P100 particulate respirator.[1]
- **Eye Protection:** Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient due to the risk of fine dust migration.[1]

### Emergency Response Logic (Visualization)



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Caption: Decision tree for immediate response to exposure or release events. Note the prohibition of alcohol for skin washing.

## Synthesis & Application Context

### Chemical Reactivity Profile

Researchers typically use this compound as a nucleophile (via the carboxylic acid) or an electrophile (if converting to acid chloride).[1]

- **Activation:** The carboxylic acid is readily activated using EDC/HOBt or SOCl<sub>2</sub> (Thionyl Chloride) to form amides or esters.[1]
- **Stability:** The ether linkage is stable to basic hydrolysis but may cleave under strong Lewis Acid conditions (e.g., BBr<sub>3</sub>).[1]

### Application Workflow (Drug Development)

The following diagram illustrates the standard workflow for utilizing this building block in a medicinal chemistry campaign, specifically for amide coupling.



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Caption: Standard synthetic pathway converting the benzoic acid moiety into bioactive amides.

## Storage & Waste Disposal (Environmental Compliance)

### Storage Conditions

- Temperature: Ambient (15–25 °C).
- Atmosphere: Store under inert gas (Nitrogen/Argon) if storing for >6 months to prevent slow oxidative degradation of the methyl group on the phenoxy ring.[1]
- Segregation: Keep away from strong bases and oxidizers.[1]

### Disposal Protocol (Critical)

Due to the H410 classification, this material must never enter the water system.[1]

- Solid Waste: Collect in a dedicated container labeled "Halogenated Organic Solids." [1]
- Liquid Waste: Mother liquors from recrystallization must be segregated into "Halogenated Solvent Waste." [1]
- Destruction: Incineration is the only approved method for final destruction to break down the chlorinated aromatic ring.[1]

## References

- Sigma-Aldrich. (2024).[1] Safety Data Sheet: **4-(4-Chloro-3-methylphenoxy)benzoic acid** (CAS 925005-02-3).[1][2] Retrieved from [1]

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## Sources

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